Tert-butyl 2-(2-chloroacetamido)acetate
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Overview
Description
Tert-butyl 2-(2-chloroacetamido)acetate: is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.66 g/mol . It is also known by its IUPAC name, tert-butyl (2-chloroacetyl)glycinate . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-(2-chloroacetamido)acetate can be synthesized through the reaction of tert-butyl glycinate with chloroacetyl chloride . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-chloroacetamido)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Products include substituted amides or thioesters.
Hydrolysis: Products include the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl 2-(2-chloroacetamido)acetate is used as an intermediate in organic synthesis. It is employed in the preparation of various compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to undergo nucleophilic substitution makes it valuable in the modification of peptides and proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful building block in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloroacetamido)acetate involves its reactivity towards nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of substituted products. The ester group can also undergo hydrolysis, releasing tert-butyl alcohol and the corresponding carboxylic acid .
Comparison with Similar Compounds
Tert-butyl 2,2,2-trichloroacetimidate: This compound is used in similar nucleophilic substitution reactions and has applications in organic synthesis.
Tert-butyl acetate: Another ester compound used in organic synthesis, particularly in the preparation of amides and esters.
Uniqueness: Tert-butyl 2-(2-chloroacetamido)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both nucleophilic substitution and hydrolysis makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-[(2-chloroacetyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOTPQPSKNCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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